molecular formula C10H9BrFN B157193 3-(2-bromoethyl)-5-fluoro-1H-indole CAS No. 127561-10-8

3-(2-bromoethyl)-5-fluoro-1H-indole

Cat. No. B157193
M. Wt: 242.09 g/mol
InChI Key: RTWYIDGAQHNTSB-UHFFFAOYSA-N
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Patent
US09303023B2

Procedure details

The title compound was synthesized according to above mentioned procedure for 3-(2-bromoethyl)-5-methoxy-1H-indole, starting with 5-fluoroindole yielding a brown oil which was stored in the freezer. LC-MS conditions B: tR=0.82 min, [M(81Br)+MeCN+H]+=244.07.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
M(81Br) MeCN
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10](OC)[CH:11]=2)[NH:6][CH:5]=1.[F:15]C1C=C2C(=CC=1)NC=C2>>[Br:1][CH2:2][CH2:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([F:15])[CH:11]=2)[NH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCC1=CNC2=CC=C(C=C12)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C2C=CNC2=CC1
Step Three
Name
M(81Br) MeCN
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCCC1=CNC2=CC=C(C=C12)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.